N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic coumarin derivative characterized by a benzo[f]chromene core fused with a thiophene-carboxamide moiety. The compound is synthesized via a multi-step process involving the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid to form the intermediate 3-oxo-3H-benzo[f]chromene-2-carboxylic acid (3). Subsequent conversion to its acid chloride (4) and coupling with 3-carbamoylthiophen-2-amine yields the target compound . This structural motif is designed to leverage the photophysical and bioactive properties inherent to coumarins, which are widely studied for applications in medicinal chemistry and fluorescence imaging .
Properties
IUPAC Name |
N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKRACMVEGWJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
The compound interacts with 5-LOX, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions.
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway by inhibiting 5-LOX. This results in a decrease in the production of leukotrienes, which are potent mediators of inflammation and allergic reactions.
Biological Activity
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
This compound has been studied for its potential as an inhibitor of key enzymes involved in various diseases. Notably, it has shown promise in inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease and cancer.
Inhibition of GSK-3β
Research indicates that compounds similar to this compound can inhibit GSK-3β with varying degrees of potency. For instance, a related compound demonstrated an IC50 value of 1.6 µM against GSK-3β, suggesting that this class of compounds may effectively modulate this pathway .
Anticancer Activity
Studies have also explored the anticancer properties of this compound. The mechanism involves the modulation of signaling pathways that regulate cell proliferation and apoptosis. In vitro studies have shown that treatment with related compounds leads to increased apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.
Neuroprotective Effects
Given its action on GSK-3β, there is interest in the neuroprotective effects of this compound. In cellular models, it has been observed to increase levels of phosphorylated GSK-3β, which is associated with neuroprotection and reduced neurodegeneration .
Study 1: GSK-3β Inhibition
In a study aimed at identifying new GSK-3β inhibitors, virtual screening was employed to evaluate a library of compounds. The study found that certain derivatives exhibited significant binding affinity and inhibition activity against GSK-3β, providing a basis for further development .
Study 2: Anticancer Properties
A recent investigation into the anticancer effects of chromene derivatives indicated that compounds similar to this compound induced apoptosis in specific cancer cell lines. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies.
Data Summary
Comparison with Similar Compounds
Anticancer Activity
- N-(quinolin-3-yl) derivative (Compound 27): Demonstrated significant antiproliferative activity against MCF7 cells (IC50 comparable to doxorubicin) by inducing apoptosis and ROS elevation .
- N-(3-carbamoylthiophen-2-yl) derivative : While direct data is unavailable, structurally similar amides (e.g., 5e) showed potent activity against NSCLC cell lines (A549 and NCI-H460) via cell cycle arrest and ROS modulation .
Fluorescence Properties
- Ester derivatives (6a–g) : Exhibit strong blue fluorescence (λem = 430–445 nm) with quantum yields (Φf) up to 0.64. Fluorescence intensity increases with alkyl chain length, e.g., isopropyl ester (6d: Φf = 0.58) vs. n-propyl ester (6c: Φf = 0.62) .
- Amide derivatives (5a–i) : Generally lower Φf (<0.1) due to electron-withdrawing amide groups, except 5g (Φf = 0.44), which has a para-methoxyphenyl substituent .
Physicochemical and Pharmacokinetic Properties
| Property | N-(3-carbamoylthiophen-2-yl) Derivative | N-(quinolin-3-yl) Derivative | Ethyl Ester (6b) |
|---|---|---|---|
| Molecular Weight | ~380 g/mol (estimated) | ~385 g/mol | 280.28 g/mol |
| LogP (Predicted) | 3.5–4.0 | 4.2 | 2.8 |
| Fluorescence Φf | Low (<0.1) | Not reported | 0.60 |
| Bioactivity | Anticancer (inferred) | Anticancer (confirmed) | Imaging probe |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
